molecular formula C11H10BrN3O2 B1493659 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 98305-27-2

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No. B1493659
CAS RN: 98305-27-2
M. Wt: 296.12 g/mol
InChI Key: WJZYUNGLPMYBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, or 2AB6MPMO, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a group of heterocyclic compounds with a nitrogen atom in the ring. 2AB6MPMO has been used in a variety of research projects, including as a drug-like compound, in biochemical and physiological studies, and as a tool to investigate the mechanism of action of certain drugs.

Scientific Research Applications

Interferon Induction and Immunotherapy

2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), a compound structurally related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, was studied for its potential as an oral interferon inducer and an immunotherapeutic agent in cancer treatment. In a Phase I study involving 59 patients, ABPP demonstrated its capacity as an immunotherapeutic agent without causing significant cardiac, hematologic, hepatic, or renal toxicity. One patient with malignant melanoma exhibited tumor regression, indicating potential antitumor activity, although no consistent induction of interferon was observed. This study suggests a possible application in enhancing immune responses against tumors and indicates the need for further research with better bioavailability preparations of this class of agents (Rios et al., 1986).

Role in Carcinogen Metabolism and Adduct Formation

Compounds related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one have been studied for their interactions with macromolecules in the context of carcinogenesis. Studies on heterocyclic amines like MeIQx and PhIP, which are structurally similar to the compound , have explored their metabolism, DNA adduct formation, and potential carcinogenicity in humans and rodents. These studies provide insights into the metabolic pathways, differences in metabolite profiles between species, and the formation of DNA and protein adducts, which are crucial for understanding the compound's interaction with biological systems and its potential effects on health (Turteltaub et al., 1999).

Biomonitoring and Environmental Exposure

Research has also been conducted on environmental exposure to compounds similar to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, particularly focusing on pyrethroid insecticides. Biomonitoring studies in children have quantified specific metabolites in urine, revealing widespread exposure and providing valuable data for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).

properties

IUPAC Name

2-amino-5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15-11(13)14-9/h2-5H,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYUNGLPMYBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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